molecular formula C6H8 B3423345 1,3-Cyclohexadiene CAS No. 29797-09-9

1,3-Cyclohexadiene

Cat. No.: B3423345
CAS No.: 29797-09-9
M. Wt: 80.13 g/mol
InChI Key: MGNZXYYWBUKAII-UHFFFAOYSA-N
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Description

Significance in Modern Organic Chemistry and Materials Science

In modern organic chemistry, 1,3-cyclohexadiene (B119728) is a highly valued intermediate due to its versatile reactivity. fiveable.me Its conjugated diene structure makes it an ideal component in pericyclic reactions, most notably the Diels-Alder reaction, which is a fundamental method for constructing six-membered rings. nih.govresearchgate.net This reactivity allows chemists to build complex molecular architectures from simpler precursors. The ability to undergo thermal and photochemical electrocyclic reactions further expands its utility, enabling the synthesis of various cyclic and acyclic compounds. fiveable.mefiveable.me The this compound scaffold is present in various natural products and their derivatives, which exhibit a range of biological activities, including neuroprotective and anticancer effects. nih.govresearchgate.net

The significance of this compound extends to materials science. It is a monomer used in the production of polymers for high-performance plastics. google.com Furthermore, its photochemical ring-opening to 1,3,5-hexatriene (B1211904) is a reaction of fundamental importance with applications in the development of molecular switches and other light-responsive materials. nih.gov Research has also explored the cycloaddition of this compound on semiconductor surfaces, such as silicon carbide (SiC), with the goal of creating well-ordered organic-semiconductor interfaces for advanced electronic devices. acs.orgnyu.edu

Historical Context of Mechanistic and Synthetic Investigations

The investigation of this compound has a rich history. Early synthetic methods were often characterized by their complexity, high costs, and multiple steps, which limited the compound's widespread application. google.com One of the classic preparations involves the double dehydrobromination of 1,2-dibromocyclohexane (B1204518) using a base. wikipedia.org Over the years, a variety of synthetic routes were developed, reflecting the ongoing efforts to improve efficiency and yield.

Table 2: Selected Historical Synthetic Routes to this compound

Precursor Reagents/Conditions Reference
Cyclohexen-3-ol Dehydration orgsyn.org
Cyclohexane-1,2-diol diacetate Pyrolysis at 540°C orgsyn.org
3-Bromocyclohexene Dehydrobromination with quinoline orgsyn.org
Cyclohexene (B86901) oxide Heating with phthalic anhydride (B1165640) orgsyn.org
1,2-Dibromocyclohexane Sodium hydroxide (B78521) in ethylene (B1197577) glycol orgsyn.org

Data sourced from reference orgsyn.org.

These early synthetic efforts laid the groundwork for mechanistic studies. The unique reactivity of the conjugated diene system in this compound made it a model compound for investigating fundamental chemical principles, particularly the theories governing pericyclic reactions, such as the Woodward-Hoffmann rules. nih.gov The development of more sophisticated synthetic methods, including transition-metal-catalyzed processes, has been a focus of modern research to overcome the limitations of historical routes. researchgate.net

Overview of Key Reactivity Modes and Current Research Challenges

The chemical behavior of this compound is dominated by a few key reactivity modes that are the subject of ongoing research.

Key Reactivity Modes:

Diels-Alder Reaction: As a conjugated diene, it readily undergoes [4+2] cycloaddition reactions with various dienophiles to form bicyclic adducts. wikipedia.org This is a cornerstone of its synthetic utility. nih.govresearchgate.net

Electrocyclic Reactions: this compound is a classic example of a system that undergoes electrocyclic reactions. Under thermal conditions, it can rearrange, while under photochemical conditions, it famously undergoes a conrotatory ring-opening to form 1,3,5-hexatriene. fiveable.menih.gov This photochemical isomerization is a textbook example of a pericyclic reaction. scispace.comacs.orgacs.org

Oxidation and Dehydrogenation: The compound can be dehydrogenated to form benzene (B151609), an exothermic process. wikipedia.org This transformation is a key reaction in certain oxidation processes. rsc.org

Metal Complexation: It can act as a ligand, forming organometallic complexes with transition metals such as iron and ruthenium. wikipedia.org

Table 3: Principal Reactivity Modes of this compound

Reaction Type Description Key Products
Diels-Alder Cycloaddition [4+2] reaction with a dienophile. Bicyclic compounds (e.g., Bicyclo[2.2.2]octene derivatives)
Photochemical Ring-Opening Electrocyclic reaction induced by UV light. 1,3,5-Hexatriene
Oxidation/Dehydrogenation Loss of hydrogen to form an aromatic ring. Benzene
Metal Complexation Acts as a diene ligand to a metal center. (Diene)metal complexes (e.g., [(C₆H₈)Fe(CO)₃])

Data sourced from references wikipedia.orgnih.govresearchgate.netnih.gov.

Current Research Challenges:

A primary research challenge lies in fully elucidating the mechanism of the photochemical ring-opening of this compound to 1,3,5-hexatriene. nih.govacs.org While long considered a model system, recent advanced spectroscopic and computational studies have revealed that the process is more complex than the traditionally accepted pathway. scispace.comacs.org Research now indicates that a higher-lying, doubly excited electronic state (the 3¹A⁻ state) plays a crucial role in driving the reaction, challenging the long-held model that involved only the lowest-lying excited states. nih.govacs.org

Another significant challenge is the development of efficient and selective synthetic methods. While historical methods were cumbersome, modern research focuses on catalysis to improve access to this compound and its derivatives. researchgate.netgoogle.com This includes the isomerization of the more readily available 1,4-cyclohexadiene (B1204751) and the use of transition-metal-catalyzed cycloadditions. researchgate.netresearchgate.net

Finally, understanding and controlling the reactivity of this compound on material surfaces remains an active area of investigation. Studies using techniques like ab initio molecular dynamics show that its reactions on surfaces like SiC are complex, proceeding through carbocation intermediates to form multiple products. acs.orgnyu.edu Controlling this reactivity is essential for the future design of well-defined hybrid organic-inorganic materials. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexa-1,3-diene
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InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2
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InChI Key

MGNZXYYWBUKAII-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CC=C1
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Molecular Formula

C6H8
Record name 1,3-CYCLOHEXADIENE
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Related CAS

27986-50-1, 6143-79-9
Record name 1,3-Cyclohexadiene, homopolymer
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Record name 1,3-Cyclohexadiene, dimer
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DSSTOX Substance ID

DTXSID30862259
Record name 1,3-Cyclohexadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 1,3-Cyclohexadiene
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Boiling Point

81 °C
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Flash Point

26 °C c.c.
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 0.84
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Vapor Density

Relative vapor density (air = 1): 2.8 (calculated)
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Vapor Pressure

97.3 [mmHg]
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CAS No.

592-57-4, 29797-09-9
Record name 1,3-Cyclohexadiene
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Record name Cyclohexadiene (mixed isomers)
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Melting Point

-89 °C
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Elucidation of Reaction Mechanisms and Advanced Reactivity of 1,3 Cyclohexadiene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Among these, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings with a high degree of stereocontrol.

Diels-Alder Cycloadditions

The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, is a powerful tool for forming cyclohexene (B86901) rings. 1,3-Cyclohexadiene (B119728) is a conformationally locked s-cis diene, making it a particularly reactive substrate in these transformations.

The feasibility and rate of the Diels-Alder reaction are governed by its kinetic and thermodynamic parameters. Computational studies, utilizing Density Functional Theory (DFT), have provided significant insights into the energy profile of these reactions. For the reaction of this compound with substituted ethenes, key kinetic and thermodynamic values have been calculated. researchgate.netsemanticscholar.org

The reaction is typically exothermic, as indicated by a negative enthalpy of reaction (ΔHreaction), and spontaneous, as shown by a negative Gibbs free energy of reaction (ΔGreaction). researchgate.net The activation energy (Ea) and the activation enthalpy (ΔH*) represent the kinetic barrier to the reaction. A lower activation energy corresponds to a faster reaction rate.

Dienophile SubstituentActivation Enthalpy (ΔH) (kJ/mol)Activation Energy (Ea) (kJ/mol)Activation Gibbs Free Energy (ΔG) (kJ/mol)
-H (Ethene)109.794112.273115.158
-OH (Electron-Donating)121.768124.247128.324
-NO2 (Electron-Withdrawing)89.74492.2293.916

Substituents on the dienophile play a crucial role in modulating the reactivity and selectivity of the Diels-Alder reaction. researchgate.net Electron-withdrawing groups (EWGs) on the dienophile generally accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap between the diene and dienophile. Conversely, electron-donating groups (EDGs) on the dienophile tend to decrease the reaction rate. researchgate.net

This effect is quantitatively demonstrated by the activation parameters. For instance, the reaction of this compound with nitroethene (containing the EWG -NO2) exhibits a significantly lower activation energy (92.22 kJ/mol) compared to the reaction with ethenol (containing the EDG -OH), which has a higher activation energy (124.247 kJ/mol). researchgate.netsemanticscholar.org This difference in activation barriers leads to a higher reaction rate for the dienophile bearing the electron-withdrawing substituent. researchgate.net

Stereoselectivity in Diels-Alder reactions is often governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the bicyclic product. This preference is attributed to secondary orbital interactions between the substituents of the dienophile and the developing pi-system of the diene in the transition state.

To overcome the limitations of thermal Diels-Alder reactions, such as the need for high temperatures and long reaction times, catalytic methods have been developed. These methods can enhance reaction rates and improve selectivity.

Lewis acids are effective catalysts for Diels-Alder reactions involving dienophiles with a coordinating group, such as a carbonyl. The Lewis acid coordinates to the dienophile, which lowers the energy of its LUMO, thereby accelerating the reaction. Ytterbium(III) trifluoromethanesulfonate dihydrate (Yb(OTf)3·2H2O) has been shown to be an effective catalyst for the Diels-Alder reaction of this compound with various electron-deficient dienophiles. nih.govfigshare.com This catalysis leads to the formation of endo-bicyclo[2.2.2]oct-2-enes in moderate to excellent yields and with high selectivity. nih.govfigshare.comresearchgate.net

The application of ultrahigh pressure is another method to promote Diels-Alder reactions, particularly for less reactive systems. High pressure can accelerate reactions that have a negative activation volume, which is characteristic of cycloadditions where two molecules combine to form one. The combination of ultrahigh pressure and a Lewis acid catalyst like Yb(OTf)3·2H2O has been demonstrated to be highly effective for the reaction of this compound, affording high yields and excellent endo selectivity for a range of dienophiles. nih.govfigshare.comresearchgate.net

DienophileConditionsYield (%)endo:exo ratio
N-phenylmaleimide10 kbar, Yb(OTf)3·2H2O (10 mol %), CH2Cl2, 24 h95>99:1
Methyl acrylate13 kbar, Yb(OTf)3·2H2O (10 mol %), CH2Cl2, 7 d80>99:1
Dimethyl fumarate13 kbar, Yb(OTf)3·2H2O (10 mol %), CH2Cl2, 7 d85>99:1
Acrolein13 kbar, Yb(OTf)3·2H2O (10 mol %), CH2Cl2, 7 d70>99:1
Computational Modeling of Transition States and Energy Profiles

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the kinetics and thermodynamics of the Diels-Alder reaction involving this compound. Studies employing the B3LYP level with a 6-311++G (2df, 2P) basis set have calculated geometric, kinetic, and thermodynamic parameters for the reaction between this compound and substituted ethene dienophiles. semanticscholar.orgresearchgate.net These calculations reveal that the reaction proceeds through a concerted, asynchronous mechanism. researchgate.net The asynchronicity is evident from the differing lengths of the two new sigma bonds being formed in the transition state.

The nature of the substituent on the dienophile significantly influences the reaction's energy profile. Electron-withdrawing groups (EWGs) on the dienophile, such as a nitro group (NO₂), have been shown to lower the activation parameters (ΔH, Eₐ, and ΔG), thereby increasing the reaction rate. semanticscholar.org Conversely, electron-donating groups (EDGs) like a hydroxyl group (-OH) increase these activation barriers. semanticscholar.org This effect is also reflected in the HOMO-LUMO energy gap; EWGs decrease the gap, making the reaction more feasible. semanticscholar.orgresearchgate.net For instance, the calculated activation energy (Eₐ) for the reaction with NO₂-substituted ethene is 92.22 kJ/mol, compared to 112.273 kJ/mol for unsubstituted ethene and 124.247 kJ/mol for OH-substituted ethene. semanticscholar.org

The distortion/interaction model, analyzed with M06-2X density functional theory, explains the generally poor reactivity of this compound compared to cyclopentadiene in reactions with dienophiles that favor synchronous transition states. acs.org The six-membered ring of this compound requires a substantial distortion to achieve the necessary transition state geometry for the simultaneous formation of two bonds, resulting in a higher activation barrier. acs.org However, in highly asynchronous or stepwise reactions, the required distortion of the diene is less, leading to smaller differences in reactivity between different dienes. acs.org Thermodynamic calculations consistently show that the Diels-Alder reaction of this compound is exothermic, a finding supported by Hammond's postulate. semanticscholar.orgresearchgate.net

ParameterUnsubstituted EtheneOH-Substituted EtheneNO₂-Substituted Ethene
Activation Enthalpy (ΔH)109.794 kJ/mol121.768 kJ/mol89.744 kJ/mol
Activation Energy (Eₐ) 112.273 kJ/mol124.247 kJ/mol92.22 kJ/mol
Gibbs Free Energy of Activation (ΔG)115.158 kJ/mol128.324 kJ/mol93.916 kJ/mol
HOMO-LUMO Gap ---2.91 eV
This table summarizes the calculated kinetic parameters for the Diels-Alder reaction between this compound and variously substituted ethene dienophiles, based on DFT calculations. semanticscholar.org
Aqueous Diels-Alder Reactions and Solvent Effects

The solvent environment can have a pronounced effect on the rate and yield of Diels-Alder reactions. For this compound and its derivatives, conducting the reaction in water can lead to significant rate accelerations compared to organic solvents. nih.gov This phenomenon is particularly distinct for certain substituted cyclohexadienes. For example, in the reaction with 1,4-benzoquinone, the yield for the product derived from 1-methyl-4-isopropylcyclohexa-1,3-diene was nine times higher in water than in organic solvents. nih.gov This enhanced reactivity in aqueous media is often attributed to hydrophobic effects, which force the nonpolar reactants together, and the high cohesive energy density of water.

The addition of salts can further modulate the reaction rate in aqueous solutions. The presence of NaCl, a "salting-out" agent, has been observed to accelerate the reaction. nih.gov Conversely, guanidinium chloride (GnCl), a "salting-in" additive, can slow the reaction down. nih.gov These effects are explained by the influence of the additives on the solubility of the reactants and the structure of water. nih.gov The kinetic solvent effects on Diels-Alder reactions indicate that the transition state electronically resembles the reactants more than the product. rsc.org This understanding allows for better prediction of solvent effects on the reaction mechanism. rsc.org

DieneSolventYield (%)
This compound Water20
Methanol10
Dichloromethane12
2-Methyl-5-isopropylcyclohexa-1,3-diene Water33
Methanol25
Dichloromethane26
1-Methyl-4-isopropylcyclohexa-1,3-diene Water45
Methanol5
Dichloromethane5
This table illustrates the effect of different solvents on the product yield of the Diels-Alder reaction between various cyclohexadiene derivatives and 1,4-benzoquinone. nih.gov

Photochemical Electrocyclic Ring-Opening Reactions

The photochemically induced electrocyclic ring-opening of this compound (CHD) to form 1,3,5-hexatriene (B1211904) (HT) is a textbook example of a pericyclic reaction and a model for critical photobiological processes, such as the synthesis of vitamin D. arxiv.orgkyoto-u.ac.jpnih.gov This ultrafast reaction proceeds via a conrotatory motion of the terminal methylene groups, in accordance with the Woodward-Hoffmann rules of orbital symmetry. kyoto-u.ac.jpnih.gov The process is initiated by photoexcitation of CHD to an electronically excited state, followed by a series of rapid, non-adiabatic transitions that lead to the formation of the ground-state hexatriene product. kyoto-u.ac.jpnih.gov

Ultrafast Dynamics and Femtosecond Time Scales of Ring-Opening

The ring-opening of this compound is an exceptionally rapid process, occurring on a femtosecond (fs) timescale. arxiv.org Time-resolved spectroscopic techniques have been pivotal in mapping the sequence of events following photoexcitation. Upon excitation, the molecule is placed on the 1¹B₂ (S₂) state potential energy surface. nih.gov From here, the reaction dynamics are characterized by a series of ultrafast steps. The system evolves from the initially excited 1B state to the 2¹A₁ (S₁) "dark" state, a transition that has been measured to occur within approximately 43-55 fs. nih.govnih.govaip.org Subsequently, the molecule decays from this 2¹A₁ state toward a conical intersection with the ground state (S₀), with a lifetime of about 77-84 fs. nih.govaip.org The entire process, from photoabsorption to the formation of the primary photoproduct (cZc-HT), is completed within 200 fs. aip.org Ultrafast electron diffraction studies have directly observed the C-C bond dissociation and the structural opening of the ring on this timescale. arxiv.org

ProcessState TransitionTimescaleReference
Internal Conversion 1¹B₂ (S₂) → 2¹A₁ (S₁)43 ± 3 fs aip.org
1B → 2A55 fs nih.govnih.gov
Decay to Ground State 2¹A₁ (S₁) → 1¹A₁ (S₀)77 ± 7 fs aip.org
2A → 1A~80 fs nih.gov
Decay of 2¹A₁ state84 fs nih.gov
Overall Reaction CHD → cZc-HT< 200 fs aip.org
This table summarizes the experimentally measured timescales for the key steps in the photochemical ring-opening of this compound.
Role of Conical Intersections and Non-Adiabatic Dynamics

The ultrafast nature of the CHD ring-opening is fundamentally governed by non-adiabatic dynamics, where the Born-Oppenheimer approximation breaks down. arxiv.org The transitions between different electronic potential energy surfaces occur at specific molecular geometries known as conical intersections (CIs). semanticscholar.orgresearchgate.net These CIs act as efficient funnels, facilitating rapid, radiationless decay from excited electronic states to the ground state. arxiv.org

Following excitation to the 1B state, the molecular wavepacket moves towards a CI with the lower-lying 2A state. nih.govarxiv.org After transitioning to the 2A surface, the dynamics are propelled directly toward a second conical intersection, the 2A/1A CI, which connects the final excited state with the ground state potential energy surface. nih.govarxiv.org This 2A/1A CI is located near the transition state geometry for the isomerization on the ground state, and passage through it determines the branching between reforming the CHD reactant and forming the HT product. arxiv.org The efficient traversal of these CIs, which occurs within tens of femtoseconds, is the reason for the high quantum yield and incredible speed of the reaction. researchgate.net The correlated motion of electrons and nuclei near the conical intersections is crucial for these efficient non-adiabatic transitions. researchgate.net

Identification and Characterization of Reactive Electronic States

The photochemical ring-opening of this compound involves a manifold of at least three key low-lying valence electronic states. figshare.com The process is initiated by absorption of a photon, promoting the molecule from its ground state (1¹A₁, S₀) to the bright 1¹B (S₂) state. nih.govacs.org This state is characterized by a (π,π*) electronic configuration. kyoto-u.ac.jp

However, the initially excited 1¹B state is not the state that directly leads to ring-opening. Instead, the reaction proceeds via an ultrafast internal conversion to a lower-lying, optically dark state of 2¹A (S₁) symmetry. nih.govnih.gov This elusive 2¹A state, which has a doubly excited character, has been identified as a crucial intermediate. kyoto-u.ac.jpnih.govnih.gov It is from this 2¹A state that the system moves towards the conical intersection with the ground state, ultimately leading to the formation of 1,3,5-hexatriene. nih.gov Joint experimental and computational studies have revealed that the de-excitation process is more complex than a simple sequential passage through these states, suggesting a more intricate interplay of electronic configurations drives the reaction. acs.org

State (Symmetry)Role in ReactionExcitation Energy (Calculated)
1¹A₁ (S₀) Ground State0 eV
1¹B (S₂) Initially excited "bright" state5.18 eV
2¹A (S₁) Intermediate "dark" state5.99 eV
This table lists the key electronic states involved in the photoisomerization of this compound and their roles. The excitation energies are based on XMS(7)-CASPT2[6e, 6o] calculations. acs.org
Excited State Potential Energy Surfaces and Trajectory Surface Hopping Simulations

Theoretical modeling provides a powerful lens through which to view the complex dynamics of the CHD ring-opening. The reaction pathway is mapped out on multi-dimensional potential energy surfaces (PESs) corresponding to the different electronic states. nih.gov Excitation places the molecule on a steeply repulsive region of the 1B PES, which provides the initial momentum for the conrotatory ring-opening motion. nih.govannualreviews.org

To simulate the non-adiabatic dynamics and the passage through conical intersections, trajectory surface hopping (TSH) methods are widely employed. acs.orgnih.gov These simulations propagate ensembles of classical trajectories on the quantum-mechanically calculated PESs, allowing for stochastic "hops" between surfaces in regions of strong non-adiabatic coupling (i.e., near CIs). acs.org Various theoretical approaches, such as ab initio multiple spawning (AIMS), extended multistate complete active space second-order perturbation theory (XMS-CASPT2), and decoherence-induced surface hopping based on the exact factorization (DISH-XF), have been used. arxiv.orgsemanticscholar.orgfigshare.comtandfonline.comcrespootero.uk These simulations have successfully reproduced key experimental observables, such as the excited-state lifetime and product quantum yield. For example, full-dimensional simulations using XMS-CASPT2 yielded an excited-state lifetime of 89 ± 9 fs and a product quantum yield of 47 ± 8%, providing a detailed picture of the deactivation mechanism. crespootero.uk

Oxidative Reactions

Reactions with Singlet Oxygen (¹O₂)

This compound reacts readily with singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, primarily through a [4+2] cycloaddition pathway, which is analogous to a Diels-Alder reaction. This reaction is a key example of photooxidation for conjugated dienes. The primary and major product of this reaction is the corresponding endoperoxide, 5,6-dioxabicyclo[2.2.2]oct-2-ene. researchgate.net

Theoretical studies at the B3LYP and CASPT2 levels have elucidated the detailed mechanism of this reaction. The initial addition of ¹O₂ to this compound is not a fully concerted process but rather proceeds through a stepwise diradical pathway. This pathway has a calculated activation barrier of 6.5 kcal/mol, which is in good agreement with the experimental value of 5.5 kcal/mol. Although the reaction proceeds via a diradical intermediate, it can also be described as a nonsynchronous concerted reaction, as the transition state for the second step (ring closure) is lower in enthalpy than the intermediate itself.

In addition to the dominant [4+2] cycloaddition, two competing "ene" reactions can also occur, leading to the formation of hydroperoxide products:

A concerted ene reaction can form 1-hydroperoxy-2,5-cyclohexadiene with an activation barrier of 8.8 kcal/mol.

A stepwise ene reaction, proceeding through the same diradical intermediate as the endoperoxide pathway, can form 1-hydroperoxy-2,4-cyclohexadiene.

The initially formed endoperoxide is itself thermally unstable and can undergo further rearrangements. The major subsequent pathway is the homolytic cleavage of the weak O-O bond, which has a significant activation barrier of 22.0 kcal/mol. This cleavage generates a 1,4-diradical intermediate, which can then rearrange via low-energy pathways to form an epoxyketone or a diepoxide, both of which have been observed experimentally.

Pathways and Products in the Reaction of this compound with Singlet Oxygen (¹O₂)
Reaction PathwayMechanismIntermediate(s)Primary Product(s)Activation Energy (ΔH‡)
[4+2] CycloadditionStepwise (Diradical) / Nonsynchronous ConcertedDiradical5,6-Dioxabicyclo[2.2.2]oct-2-ene (Endoperoxide)6.5 kcal/mol
Ene Reaction (Path 1)Concerted-1-Hydroperoxy-2,5-cyclohexadiene8.8 kcal/mol
Ene Reaction (Path 2)Stepwise (Diradical)Diradical1-Hydroperoxy-2,4-cyclohexadiene-
Endoperoxide RearrangementO-O Bond Cleavage1,4-DiradicalEpoxyketone, Diepoxide22.0 kcal/mol
Stepwise Diradical Pathway and Endoperoxide Formation

The initial addition of singlet oxygen to this compound to form the corresponding endoperoxide proceeds through a stepwise diradical pathway. nih.gov This mechanism involves the formation of a diradical intermediate. The activation barrier for this initial addition has been calculated to be 6.5 kcal/mol, which shows good agreement with experimental values of 5.5 kcal/mol. nih.gov

Interestingly, the enthalpy of the transition structure for the second step (ring closure of the diradical) is lower than the diradical intermediate itself. This characteristic suggests that the reaction can also be described as a nonsynchronous concerted reaction. nih.gov The concertedness of the reaction appears to be dependent on temperature, as entropy differences contribute to a free energy barrier for the second step of 1.8 kcal/mol at 298 K. nih.gov

Ene Reactions and Hydroperoxy Intermediate Formation

Concurrent with endoperoxide formation, this compound can undergo ene reactions with singlet oxygen, leading to the formation of hydroperoxy intermediates. nih.gov An ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a species with a multiple bond (the enophile), in this case, singlet oxygen. wikipedia.org Two distinct ene reaction pathways have been identified for this compound:

A concerted mechanism leads to the formation of 1-hydroperoxy-2,5-cyclohexadiene. This pathway has a calculated activation enthalpy of 8.8 kcal/mol. nih.gov

A stepwise mechanism forms 1-hydroperoxy-2,4-cyclohexadiene. This pathway proceeds through the same diradical intermediate implicated in the endoperoxide formation pathway. nih.gov

O-O Bond Cleavage Pathways and Subsequent Products

The endoperoxide formed from the diradical pathway is not necessarily a stable final product and can undergo further transformations. The principal subsequent pathway involves the cleavage of the O-O bond. nih.gov This bond scission requires overcoming a significant activation barrier of 22.0 kcal/mol and results in the formation of a 1,4-diradical, which is 13.9 kcal/mol less stable than the parent endoperoxide. nih.gov

From this 1,4-diradical intermediate, two low-energy pathways lead to experimentally observed products:

Rearrangement to form an epoxyketone. nih.gov

Rearrangement to form a diepoxide. nih.gov

The ratio of these products is sensitive to the nature of substituents on the cyclohexadiene ring. A much higher activation barrier exists for a pathway involving C-C bond cleavage, which would directly yield maleic aldehyde and ethylene (B1197577). nih.gov

Reaction PathwayIntermediate(s)Product(s)Activation Barrier (kcal/mol)Mechanism Type
Endoperoxide FormationDiradicalCyclohexadiene endoperoxide6.5Stepwise Diradical / Nonsynchronous Concerted
Ene Reaction (Path 1)None (Concerted)1-Hydroperoxy-2,5-cyclohexadiene8.8Concerted
Ene Reaction (Path 2)Diradical1-Hydroperoxy-2,4-cyclohexadieneN/A (via common intermediate)Stepwise
Endoperoxide Decomposition1,4-DiradicalEpoxyketone, Diepoxide22.0O-O Bond Cleavage

Ozonolysis Mechanisms and Novel Pathways

The ozonolysis of alkenes is a critical reaction in atmospheric chemistry and organic synthesis, traditionally understood to proceed via the Criegee mechanism. organic-chemistry.orgnih.gov This mechanism involves a 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide, which then decomposes and recombines to a more stable secondary ozonide. organic-chemistry.org However, detailed investigations into the ozonolysis of this compound have revealed significant deviations from this classical pathway.

Investigation of Deviations from the Criegee Mechanism

Studies combining matrix isolation, infrared spectroscopy, and theoretical calculations have demonstrated that the ozonolysis of this compound does not predominantly follow the long-accepted Criegee mechanism. researchgate.netnih.gov While a pathway consistent with the Criegee mechanism does exist, leading to the formation of a primary ozonide via a low-energy transition state, it is not the only, or necessarily dominant, reaction channel. researchgate.netnih.gov This finding places the ozonolysis of this compound in a select group of reactions that represent rare cases where the Criegee mechanism is not the main pathway. nih.gov

Hydrogen Abstraction Pathways by Ozone

A novel, competing pathway has been identified that involves hydrogen abstraction by ozone. researchgate.netnih.gov In this mechanism, ozone abstracts a single hydrogen atom from the C5 position of the this compound ring while simultaneously adding to the C1 position. This process, which has a similar energy barrier to the Criegee pathway, results in the formation of a hydroperoxy intermediate. researchgate.netnih.gov This discovery provided the first evidence for the dehydrogenation of an alkene by ozone and highlights a new type of reactivity for ozone with unsaturated hydrocarbons. nih.gov

Reaction PathwayKey StepIntermediateSignificance
Criegee Mechanism1,3-dipolar cycloadditionPrimary ozonideA minor pathway for this compound. researchgate.netnih.gov
Hydrogen AbstractionH-abstraction from C5 and addition to C1Hydroperoxy intermediateA major competing pathway; demonstrates novel ozone reactivity. researchgate.netnih.gov

Catalytic Functionalizations

This compound serves as a versatile substrate in a variety of transition-metal-catalyzed functionalization reactions, enabling the synthesis of complex and valuable molecules. These methods provide efficient routes to chiral amines, nitriles, and selectively hydrogenated products.

Palladium-Catalyzed Carboamination A highly regio- and enantioselective palladium-catalyzed three-component carboamination of this compound has been developed. dicp.ac.cn This reaction utilizes aryl iodides as carbon electrophiles and anilines as nitrogen nucleophiles to construct diverse and valuable chiral cyclohexenylamines under mild conditions. dicp.ac.cn

Nickel-Catalyzed Hydrofunctionalization Nickel-based catalytic systems have been employed for the enantioselective hydrofunctionalization of this compound.

Hydrocyanation : The controlled addition of one equivalent of hydrogen cyanide (HCN) to this compound, catalyzed by a nickel complex with a chiral bisphosphite ligand, yields cyclohex-2-ene-1-carbonitrile with high enantioselectivity. nih.gov

Hydroamination : Alkylamines can serve as competent nucleophiles in the hydroamination of cyclic dienes like this compound, using an in-situ generated nickel complex. nih.gov

Selective Hydrogenation The partial hydrogenation of this compound is a key transformation. Palladium nanoparticles (Pd-NPs) have been shown to catalyze the hydrogenation of this compound to cyclohexene with high selectivity (up to 95%). researchgate.net However, a notable side reaction is the hydrogen disproportionation of the diene, which leads to the formation of benzene (B151609) as a significant byproduct (5-11%). researchgate.net

FunctionalizationCatalyst SystemReagentsPrimary Product
Enantioselective CarboaminationPalladium/Ming-PhosAryl iodide, AnilineChiral cyclohexenylamines dicp.ac.cn
Enantioselective HydrocyanationNickel/Chiral BisphosphiteHydrogen Cyanide (HCN)Cyclohex-2-ene-1-carbonitrile nih.gov
HydroaminationNickel/Trifluoroacetic AcidAlkylamineCyclohexenylamine derivatives nih.gov
Selective HydrogenationPalladium Nanoparticles (Pd-NPs)Hydrogen (H₂)Cyclohexene (major), Benzene (minor) researchgate.net

Palladium-Catalyzed Enantioselective Three-Component Carboamination

A significant advancement in the synthesis of chiral cyclohexenylamines involves a highly regio-, diastereo-, and enantioselective palladium-catalyzed three-component carboamination reaction of this compound. acs.org This method provides an efficient route to valuable chiral cyclohexenylamine structures, which are important building blocks in the pharmaceutical and perfume industries. dicp.ac.cn The reaction utilizes readily available aryl iodides as carbon electrophiles and anilines as nitrogen nucleophiles, demonstrating excellent functional group tolerance and scalability under mild conditions. nih.govthieme-connect.com

The first example of a Pd(0)-catalyzed three-component difunctionalization of 1,3-dienes was reported by Heck's group in 1978. acs.org However, achieving high selectivity, particularly enantioselectivity, has remained a considerable challenge. acs.org Recent developments have employed a Pd/Ming-Phos catalyst system to achieve a highly controlled carboamination of this compound. acs.orgdicp.ac.cn This strategy represents the first enantioselective example of a three-component arylation/amination of a conjugated cyclic diene. acs.org

Mechanistic studies have provided insight into the reaction kinetics. The process shows a first-order dependence on the concentration of both the palladium catalyst and the aniline, while exhibiting zero-order dependence on the concentration of the aryl iodide and this compound. dicp.ac.cnnih.gov This suggests that the catalyst and the amine are involved in the rate-determining step of the reaction. dicp.ac.cn The success of this highly selective reaction opens new avenues for accessing complex chiral molecules. acs.org

ComponentRoleKey Features
Catalyst Palladium (Pd) with Ming-Phos ligandEnables high enantioselectivity and regioselectivity. acs.orgdicp.ac.cn
Substrate 1 This compoundThe diene component.
Substrate 2 Aryl IodideCarbon electrophile. dicp.ac.cn
Substrate 3 AnilineNitrogen nucleophile. dicp.ac.cn
Product Chiral CyclohexenylaminesValuable building blocks in various chemical industries. dicp.ac.cn
Kinetics First-order dependenceOn palladium catalyst and aniline concentrations. dicp.ac.cnnih.gov

Cu/Pd-Catalyzed Arylboration for Cyclohexane/Ene Synthesis

A dual catalyst system of copper (Cu) and palladium (Pd) has been effectively used for the arylboration of 1-silyl-1,3-cyclohexadiene. rsc.orgresearchgate.net This reaction serves as a novel strategy for preparing diverse and polyfunctionalized cyclohexane and cyclohexene derivatives. researchgate.netnih.gov The presence of both silyl and boron substituents in the products allows for easy diversification into a range of other valuable compounds. rsc.orgnih.gov

High levels of diastereoselectivity in this transformation have been achieved through the use of a pyridylidene Cu-complex. rsc.orgresearchgate.net Furthermore, the application of a chiral catalyst has made an enantioselective version of the reaction possible. nih.gov The development of this method provides a stereocontrolled approach to complex cyclohexane structures. rsc.orgresearchgate.net

Rhodium-Catalyzed C-H Activation Reactions

Rhodium (Rh) catalysis has become a powerful tool for C-H functionalization reactions due to its unique reactivity and selectivity. snnu.edu.cnnih.gov In the context of dienes, rhodium catalysis has been used for enantioselective three-component coupling reactions. One such example involves the reaction of an arene, a diene, and a dioxazolone, which proceeds via C-H activation to generate a π-allyl intermediate. acs.org

This carboamination process results in the formation of chiral allylic amines with high 1,2-selectivity, E-selectivity, and enantioselectivity. acs.org A key feature of this mechanism is that the electrophilic amination of the rhodium-π-allyl species is the step that determines both the regioselectivity and the enantioselectivity of the final product. acs.org The development of chiral ligands and catalysts, such as those based on BINOL, SPINOL, and ferrocene, has been crucial to the success of asymmetric C-H functionalization reactions catalyzed by rhodium. snnu.edu.cn

Surface Reactions and Cycloaddition Isomerizations on Semiconductor Substrates (e.g., Si(100)-2x1)

The reactions of this compound on semiconductor surfaces, specifically the silicon(001)-2x1 surface, have been a subject of detailed study. iastate.edu Both [4+2] Diels-Alder and [2+2] cycloaddition reactions can occur between the diene and the silicon dimers on the surface. iastate.eduknu.ac.kr The Si(001) surface is highly reactive due to under-coordinated silicon atoms that form dimers with both σ and weak π bonds. iastate.edu

Research has shown that once formed, the [4+2] and [2+2] adducts are unlikely to interconvert through surface isomerization reactions due to a high energy barrier. iastate.eduknu.ac.kr This indicates that the surface reactions are kinetically controlled, meaning the final product distribution is determined during the initial stages of the reaction. iastate.edu This finding contrasts with earlier assumptions that the product distribution on such surfaces was thermodynamically determined. iastate.eduknu.ac.kr The soft buckling motion of the silicon dimers on the Si(001) surface is believed to facilitate the otherwise orbital symmetry-forbidden [2+2] reaction. iastate.edu

Reaction TypeDescriptionMechanistic Control
[4+2] Cycloaddition Diels-Alder reaction between the diene and a Si=Si dimer.Kinetically controlled. iastate.edu
[2+2] Cycloaddition Reaction between one double bond of the diene and a Si=Si dimer.Kinetically controlled. iastate.edu
Isomerization Interconversion between [4+2] and [2+2] adducts.Unlikely due to a high energy barrier. iastate.eduknu.ac.kr

Thermal Dimerizations and Competing Mechanisms

The thermal dimerization of this compound is a complex process involving multiple competing reaction pathways. d-nb.info Experimental observations have identified several different products, including symmetry-allowed [4+2] cycloadducts (both endo and exo isomers) and a [6+4]-ene adduct, as well as symmetry-forbidden [2+2] cycloadducts. d-nb.infochemrxiv.org The formation of these varied products suggests that different mechanisms are simultaneously in operation. d-nb.info

Quantum chemical calculations have been used to investigate the plausible dimerization pathways. d-nb.infochemrxiv.org These studies confirm the competitive nature of both concerted and stepwise mechanisms. d-nb.info The symmetry-allowed reactions can proceed through either a concerted or a stepwise mechanism, whereas the symmetry-forbidden [2+2] adducts are expected to form only via a stepwise pathway under thermal conditions. d-nb.info High-pressure studies, analyzed with the extreme pressure-polarizable continuum model (XP-PCM), have shown that pressure accelerates these reactions and can shift the transition state, further confirming the existence of competing mechanisms. d-nb.infochemrxiv.org For instance, the formation of the endo [4+2] cycloadduct and the [6+4]-ene adduct are suggested to occur via concerted mechanisms, while the exo [4+2] and the [2+2] adducts are formed through stepwise mechanisms. chemrxiv.org

Dimerization ProductProposed MechanismKey Findings
endo-[4+2] Adduct Concerted chemrxiv.orgSymmetry-allowed reaction.
exo-[4+2] Adduct Stepwise chemrxiv.orgCompetes with the concerted pathway.
[6+4]-ene Adduct Concerted chemrxiv.orgSymmetry-allowed reaction.
[2+2] Adducts Stepwise chemrxiv.orgSymmetry-forbidden reaction, proceeds via a diradical intermediate.

Polymerization and Polymer Chemistry of 1,3 Cyclohexadiene

Copolymerization with Other Monomers (e.g., Styrene)

The copolymerization of 1,3-cyclohexadiene (B119728) with other monomers, notably styrene (B11656), has been extensively studied to create materials with tailored properties. Various catalytic systems have been employed to achieve controlled copolymerization, leading to random copolymers with specific compositions and microstructures.

Anionic polymerization techniques, utilizing initiators such as sec-butyllithium (B1581126) (sec-BuLi) in the presence of ether additives like tetramethylethylenediamine (TMEDA), have enabled the synthesis of well-defined polystyrene-block-poly(this compound) (PS-PCHD) diblock copolymers researchgate.netacs.org. These methods allow for control over molecular weight and composition, with reported CHD content up to 85 wt% acs.org.

Cationic half-sandwich fluorenyl rare earth metal alkyl catalysts have also proven effective for the regioselective coordination-insertion polymerization of 1,3-CHD and its copolymerization with styrene acs.org. These catalysts can yield random copolymers (CHD-S) with CHD content ranging from 22 to 74 mol%, incorporating 1,4-linked CHD-CHD, alternating CHD-S, and syndiotactic S-S sequences acs.org. Copolymers synthesized using these methods often exhibit a higher glass transition temperature (Tg) compared to polystyrene, with values around 100-103 °C reported for styrene-1,3-cyclohexadiene copolymers acs.orgmdpi.com. The residual carbon-carbon double bonds present in these copolymers can be further modified, for instance, through epoxidation with meta-chloroperoxybenzoic acid (mCPBA), which introduces polar groups and enhances properties such as solubility, dyeability, acidity, and surfactivity acs.org.

Table 1: Copolymerization of this compound with Styrene

Catalyst System/MethodComonomer Ratio (CHD:Styrene)Copolymer TypeCHD Content RangeKey Property/Modification
sec-BuLi/ether systemVariableRandom/BlockUp to 85 wt%Controlled molecular weight and composition; PS-PCHD diblock copolymers synthesized.
Cationic half-sandwich fluorenyl rare earth metal catalystsVariableRandom22-74 mol%Complete 1,4-selectivity in CHD homopolymerization; Tg ~103 °C for copolymers.
Anionic polymerization (e.g., n-BuLi/TMEDA)VariableRandomVariableTg ~100-103 °C for copolymers; potential for epoxidation of residual double bonds.

Synthesis of Advanced Polymer Architectures (e.g., Star-Shaped Polymers)

This compound has been utilized to construct advanced polymer architectures, such as star-shaped polymers, by employing living anionic polymerization techniques. These syntheses typically involve creating poly(this compound) (PCHD) arms, which are then coupled to a central core molecule.

High molecular weight star-shaped polymers have been synthesized with PCHD arms attached to a divinylbenzene (B73037) (DVB) core acs.orgresearchgate.net. The preparation of these structures often employs an n-butyllithium (n-BuLi) initiator system, frequently in conjunction with TMEDA, to achieve living polymerization of 1,3-CHD acs.orgresearchgate.net. The microstructure of the PCHD arms can be controlled, with studies reporting ratios of approximately 70% 1,2-addition to 30% 1,4-addition acs.org. The resulting star polymers typically exhibit narrow molecular weight distributions, with Mw/Mn values ranging from 1.25 to 1.9, depending on the specific synthesis conditions and arm lengths acs.orgresearchgate.net. These advanced architectures demonstrate good thermal properties, with glass transition temperatures (Tg) reported around 150 °C and thermal stability up to 330 °C under a nitrogen atmosphere acs.org. Furthermore, star-block copolymers incorporating PCHD arms have also been prepared by reacting living anionic chain ends with cross-linking agents like CH3SiCl3 acs.org.

Table 2: Synthesis of Star-Shaped Polymers of this compound

Core MoleculeInitiator SystemArm Mw ( g/mol )Mw/MnTg (°C)Thermal Stability (°C)Backbone Microstructure (1,2- vs. 1,4- Addition)
Divinylbenzene (DVB)n-BuLi/TMEDA5,000 - 10,0001.4-1.9150~330~70% vs. ~30%
Divinylbenzene (DVB)n-BuLi30,000 - 50,0001.25-1.50---
CH3SiCl3 (as linker)Anionic chain ends-Near-monodisperse---

Pressure-Induced Polymerization

The behavior of this compound under high pressure, particularly in the context of forming novel materials like carbon nanothreads, has been a subject of significant research. This area explores the interplay between pressure, temperature, and the inherent reactivity of the diene.

Carbon nanothreads are a class of one-dimensional nanomaterials characterized by sp3-hybridized carbon backbones. Their synthesis often involves the pressure-induced polymerization of aromatic precursors. Researchers have investigated non-aromatic molecules, including this compound, as potential precursors for nanothread formation chemrxiv.orgrsc.orgresearchgate.net. Under high pressure conditions (in the GPa range), both thermal and photochemical polymerization of this compound have been explored. However, these processes predominantly yield amorphous C(sp3)-rich products. This lack of structural order is attributed to the multiplicity of reaction pathways that become accessible for this compound under pressure chemrxiv.orgrsc.orgresearchgate.net. While photochemical mediation can potentially enhance product selectivity by favoring specific reaction pathways, the intrinsic reactivity of this compound continues to present challenges in achieving highly ordered nanothread structures chemrxiv.orgrsc.orgresearchgate.net.

Table 3: Pressure-Induced Polymerization of this compound

MonomerConditionsProduct TypeKey Feature
This compoundThermal (20-22 °C), High Pressure (GPa)Amorphous C(sp3)-richFormation of ill-defined products due to competing pericyclic reactions.
This compoundPhotochemical, High Pressure (GPa)Amorphous C(sp3)-richSimilar to thermal, competing pathways limit order.
This compoundHigh Pressure (GPa)Dimerization productsMultiple reaction pathways ([4+2], [2+2], [6+4]) compete and are pressure-accelerated.

Post-Polymerization Modifications and Transformations

Polymers derived from this compound offer opportunities for post-polymerization modifications, allowing for the introduction of new functionalities and the tuning of material properties. These transformations can alter solubility, thermal behavior, and chemical reactivity.

One significant modification involves the epoxidation of residual carbon-carbon double bonds in copolymers, such as random CHD-styrene copolymers. Treatment with meta-chloroperoxybenzoic acid (mCPBA) at room temperature can efficiently introduce epoxy groups. This functionalization results in polymers with enhanced solubility, improved dyeability, and altered acidity and surfactivity due to the presence of polar groups acs.org.

Dehydrogenation is another transformation applicable to poly(this compound) (PCHD). Following an initial bromination step, an isothermal treatment can lead to the formation of soluble polyphenylene (PPH). The rate and efficiency of this dehydrogenation process are influenced by the polymer's chain microstructure, with the presence of 1,2-cyclohexadiene units known to impede the reaction rate researchgate.net.

While specific examples for direct modification of the poly(this compound) backbone are less detailed in the provided literature, general principles of polymer modification, such as thiol-ene addition to unsaturated sites, are applicable to polymers containing double bonds wiley-vch.de. These modifications provide pathways to engineer advanced polymeric materials with tailored functionalities for diverse applications.

Table 4: Post-Polymerization Modifications of this compound Polymers

Polymer Type/PrecursorModification ReactionReagent/ConditionsResulting Property Change
Random CHD-S CopolymersEpoxidationmeta-Chloroperoxybenzoic acid (mCPBA), room temperatureIntroduction of polar groups and reactive sites, enhancing solubility, dyeability, acidity, and surfactivity.
Poly(this compound)DehydrogenationIsothermal treatment (after bromination)Conversion to soluble polyphenylene; rate is influenced by the presence of 1,2-cyclohexadiene units in the polymer chain.
Unsaturated polymers (analogy)Thiol-ene additionThiol source, radical initiator or UV irradiationIntroduction of functional groups (e.g., -OH) onto the polymer backbone or side chains.

Compound List:

this compound (1,3-CHD)

1,4-Cyclohexadiene (B1204751) (1,4-CHD)

Styrene (S)

Divinylbenzene (DVB)

sec-Butyllithium (sec-BuLi)

Tetramethylethylenediamine (TMEDA)

meta-Chloroperoxybenzoic acid (mCPBA)

Benzene (B151609)

Furan

Isoprene (IP)

Polystyrene (PS)

Poly(this compound) (PCHD)

Poly(styrene-block-1,3-cyclohexadiene) (PS-PCHD)

Poly(this compound-block-styrene) (PCHD-PS)

Poly(this compound-block-isoprene)

Polyphenylene (PPH)

Cyclohexene (B86901) oxide

Carbon dioxide (CO2)

1,2-epoxy-4-cyclohexene (1,4-CHDO)

1,2-epoxy-3-cyclohexene (1,3-CHDO)

Propylene oxide (PO)

Thioglycolic acid

β-mercaptoethanol

Mercaptopropionic acid

Cyclic ester monomer

Acyclic dienes

Conjugated dienes

Skipped dienes

Computational and Theoretical Studies of 1,3 Cyclohexadiene

Electronic Structure Calculations

Electronic structure methods are fundamental to calculating the potential energy surfaces (PESs) upon which the chemical dynamics of 1,3-cyclohexadiene (B119728) unfold. The choice of method is critical, as the photoisomerization process involves multiple electronic states, conical intersections, and regions of strong electron correlation that pose significant challenges to theory.

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have been applied to study the photochemistry of this compound, offering a balance between computational cost and accuracy. rsc.org These methods are particularly useful for exploring the potential energy surfaces and dynamics of larger systems where more computationally intensive methods are prohibitive.

Recent investigations have utilized spin-flip TDDFT (SF-TDDFT), which can correctly describe certain multi-reference electronic structures, such as the doubly-excited character of the 2¹A state, which is poorly described by conventional TDDFT. nih.govrug.nl Studies combining SF-TDDFT with various hybrid functionals have shown that the BHHLYP functional provides a particularly good performance for CHD. nih.govrug.nl This approach has successfully characterized the critical geometries on the ground (S₀) and the first two excited state (S₁ and S₂) potential energy surfaces, including minima, transition states, and minimum-energy crossing points, showing excellent agreement with results from more expensive multireference wavefunction methods. rug.nl

DFT-based calculations have also been used to model time-resolved photoelectron spectra (TRPES) for the ring-opening reaction. rsc.org An ensemble DFT (eDFT) method, capable of handling the multi-reference effects in both ground and excited states, was used to calculate ionization energies along non-adiabatic molecular dynamics (NAMD) trajectories. rsc.org The theoretical spectra showed decay characteristics that aligned well with experimental observations, highlighting that the decay of the photoelectron signal is linked to the geometric transformation of the molecule, not just the electronic population decay. rsc.org

DFT MethodFunctionalProperty StudiedKey FindingReference
SF-TDDFTBHHLYPExcited state PES, critical geometriesProvides a low-cost method that accurately describes the PES topographies for the CHD to cZc-HT photoconversion, agreeing with multireference methods. rug.nl
SF-TDDFTBHHLYPAbsorption SpectrumCalculated absorption spectrum shows satisfactory agreement with experiment, though the peak is blue-shifted by about 0.25 eV, which is within the typical error range for TDDFT. nih.gov
eDFTN/ATime-resolved photoelectron spectraModeled TRPES decay characteristics (100-150 fs) in reasonable agreement with experiments, demonstrating the importance of molecular geometry changes in interpreting spectra. rsc.org
TDDFTVariousNon-adiabatic dynamicsUsed in surface-hopping simulations to calculate quantum yields and excited state lifetimes for CHD and its derivatives, showing qualitative agreement with experiment. rsc.org

Due to the inherent multi-reference character of the electronic states involved in the photochemistry of this compound, multi-reference wave function methods are essential for achieving high accuracy. Complete Active Space Second-Order Perturbation Theory (CASPT2) and N-Electron Valence State Second-Order Perturbation Theory (NEVPT2) are prominent methods used for this purpose.

Extended multi-state CASPT2 (XMS-CASPT2) has been a workhorse for studying CHD's photodynamics. nih.govacs.org Full-dimensional nonadiabatic surface hopping simulations using XMS-CASPT2 have provided a detailed description of the deactivation mechanism. nih.govcore.ac.uk These simulations calculated a product quantum yield for 1,3,5-hexatriene (B1211904) of 47 ± 8% and an excited state lifetime of 89 ± 9 fs. nih.govcore.ac.uk The calculations revealed the existence of an extended conical intersection seam that facilitates the ultrafast non-adiabatic transition from the excited state back to the ground state. nih.gov Furthermore, CASPT2 calculations were critical in resolving that the S₁/S₀ conical intersection is located very close to the pericyclic minimum of the S₁ state, which explains the experimentally observed ultrafast timescale of around 200 fs for the reaction. aip.org At the Franck-Condon geometry, XMS-CASPT2 calculations place the bright 1¹B state at 5.18 eV and the dark 2¹A⁻ state at 5.99 eV, in good agreement with experimental values. nih.gov

The NEVPT2 method has also been applied to study CHD, particularly for reactions where multi-reference character is significant, such as thermal dimerizations. chemrxiv.org Both the strongly-contracted (SC) and partially-contracted (PC) variants of NEVPT2 are noted for their accuracy and absence of intruder state problems that can affect CASPT2. molpro.netacs.org For the dimerization of CHD, NEVPT2 calculations provided activation barriers that agreed well with experimental values and other high-level computations like CCSD(T). chemrxiv.org While Multi-Reference Configuration Interaction (MRCI) is a highly accurate method for exploring potential energy surfaces, specific detailed studies on this compound using MRCI are less commonly cited in recent literature compared to CASPT2 and NEVPT2.

MethodPropertyCalculated ValueReference
XMS-CASPT2Product Quantum Yield (HT)47 ± 8% nih.govcore.ac.uk
XMS-CASPT2Excited Lifetime89 ± 9 fs nih.govcore.ac.uk
XMS-CASPT2Vertical Excitation Energy (1¹B state)5.18 eV nih.gov
XMS-CASPT2Vertical Excitation Energy (2¹A⁻ state)5.99 eV nih.gov
SC-NEVPT2Activation Enthalpy (endo [4+2] dimerization)25.1 kcal/mol chemrxiv.org

Coupled-cluster with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" for single-reference systems due to its high accuracy. nih.govacs.org While the photochemical pathway of CHD is strongly multi-reference, CCSD(T) is an excellent tool for benchmarking and studying reactions that can be adequately described by a single-reference wave function, such as the thermal dimerizations of this compound.

In the study of CHD's thermal dimerization pathways, CCSD(T) calculations were used to compute the activation enthalpies. chemrxiv.org The results were found to be in close agreement with experimental activation energies and values obtained from other advanced methods like NEVPT2. chemrxiv.org For instance, the computed activation enthalpy for the concerted endo [4+2] cycloaddition was in line with experimental findings, helping to confirm the proposed concerted mechanism for this specific reaction channel. The high computational cost of CCSD(T), which scales steeply with system size, generally limits its application to static calculations of key points on the potential energy surface rather than extensive dynamics simulations. acs.org

Molecular Dynamics Simulations

To move from a static picture of potential energy surfaces to a dynamic understanding of the reaction mechanism, molecular dynamics simulations are essential. For the photoisomerization of this compound, the breakdown of the Born-Oppenheimer approximation necessitates the use of non-adiabatic molecular dynamics.

Non-Adiabatic Molecular Dynamics (NAMD) is the theoretical framework of choice for simulating photochemical reactions and other processes involving transitions between electronic states. rsc.orgnih.gov In NAMD, the nuclei are typically propagated classically on the potential energy surfaces calculated by quantum mechanics, and algorithms are used to account for transitions between these surfaces. nih.gov

For this compound, NAMD simulations have been crucial for modeling the photoinduced ring-opening reaction. rsc.orgrsc.org These simulations, often performed with TDDFT, provide insights into excited-state lifetimes, quantum yields, and the mechanistic pathways of the reaction. rsc.org By simulating an ensemble of trajectories, NAMD can map out the complex evolution of the system as it moves from the initially excited Franck-Condon region, through conical intersections, and finally to the ground state products or back to the reactant. rsc.org

Trajectory Surface Hopping (TSH) is the most common and practical approach for implementing NAMD simulations for molecules the size of this compound. nih.govaip.org In TSH, a swarm of independent classical trajectories is propagated on single adiabatic electronic surfaces, with stochastic "hops" between surfaces allowed in regions of strong non-adiabatic coupling. q-chem.com

Fewest Switches Surface Hopping (FSSH): Developed by Tully, FSSH is the most widely used TSH algorithm. nih.govq-chem.com The probability of hopping is calculated at each time step based on the electronic wave function coefficients and the non-adiabatic coupling vectors. q-chem.com FSSH has been extensively applied to the CHD ring-opening reaction, combined with electronic structure methods like XMS-CASPT2 and TDDFT, to provide detailed pictures of the ultrafast dynamics. researchgate.netacs.org

Landau-Zener Surface Hopping (LZSH): LZSH is a simpler and computationally less expensive TSH algorithm. irb.hr Unlike FSSH, it does not require the calculation of non-adiabatic coupling vectors. Instead, the hopping probability is determined only by the energy gap between the two electronic states at the point of closest approach. nih.govacs.org This makes it attractive for use with electronic structure methods where non-adiabatic couplings are difficult or expensive to compute. nih.gov

A recent study directly compared FSSH and LZSH for the photoinduced ring-opening of CHD using the SF-TDDFT level of theory. nih.govacs.org The results showed that the population lifetimes estimated with the LZSH algorithm were closer to the high-level multireference (XMS-CASPT2) literature values than those estimated with FSSH. nih.govacs.org This suggests that LZSH, despite its simplicity, can be a robust and efficient method for studying the photodynamics of complex systems like CHD. nih.gov

AlgorithmElectronic Structure MethodKey ParameterResult/FindingReference
FSSHXMS-CASPT2Excited State Lifetime (S₁)89 ± 9 fs nih.gov
FSSHSF-TDDFTS₁ Lifetime (τₑ)Predicts a longer lifetime than LZSH. The decay time constant was 134 fs. nih.gov
LZSHSF-TDDFTS₁ Lifetime (τₑ)The decay time constant was 114 fs, which is closer to multireference results. nih.gov
κCSDMXMS-CASPT2Product Quantum Yield (HT)Calculated yield of 48% with a ground-state branching ratio of 1.1:1 (CHD:HT). acs.org

Quantum Molecular Dynamics Simulations

Quantum molecular dynamics simulations have been instrumental in elucidating the complex, ultrafast processes that follow the photoexcitation of this compound (CHD). These simulations, particularly nonadiabatic ab initio molecular dynamics, model the motion of atoms on quantum-mechanically calculated potential energy surfaces, allowing for transitions between different electronic states.

A primary focus of these simulations has been the photoinduced electrocyclic ring-opening reaction of CHD to form 1,3,5-hexatriene (HT). iaea.orgnih.govnih.gov Full-dimensional simulations using methods like ab initio multiple spawning (AIMS) and trajectory surface hopping have been employed to map the reaction pathways. nih.govaps.org These studies confirm that after excitation, the molecule moves from the initial bright 1B state to a dark 2A state before reaching a conical intersection that facilitates relaxation back to the ground state of either CHD or the HT product. arxiv.org

Nonadiabatic dynamics simulations have been performed using various levels of theory, including extended multistate complete active space second-order perturbation theory (XMS-CASPT2) and spin-flip time-dependent density functional theory (SF-TDDFT). nih.govacs.org These simulations provide key quantitative data on the reaction, such as excited-state lifetimes and quantum yields for product formation. For instance, full-dimensional simulations with XMS-CASPT2 calculated a product quantum yield of 47 ± 8% and an excited state lifetime of 89 ± 9 fs. nih.gov Another study using fewest switches surface hopping molecular dynamics based on linear response time-dependent density functional theory found an incubation time of 35 ± 10 fs on the excited state, followed by a 60 ± 10 fs progression to the ground state. acs.orgnih.gov

The simulations also reveal detailed mechanistic insights. For example, ab initio molecular dynamics simulations of the cycloaddition of CHD on a SiC(001)-3x2 surface show a two-step carbocation mechanism leading to multiple products. acs.orgnyu.edu Furthermore, simulations have been used to explore methods of controlling the photoisomerization outcome using light-induced conical intersections. arxiv.orgarxiv.org By applying a control laser pulse at a specific time delay (around 50 fs after initial excitation), it is possible to suppress the isomerization by inducing a resonant coupling between the excited and ground states, effectively creating a new pathway back to the CHD ground state. arxiv.orgarxiv.org

Key Findings from Quantum Molecular Dynamics Simulations of this compound
Simulation MethodParameterValueReference
XMS-CASPT2 Surface HoppingProduct (HT) Quantum Yield47 ± 8% nih.gov
XMS-CASPT2 Surface HoppingExcited State Lifetime89 ± 9 fs nih.gov
LR-TDDFT Surface HoppingExcited State Incubation Time35 ± 10 fs acs.orgnih.gov
LR-TDDFT Surface HoppingTime to Ground State from Incubated State60 ± 10 fs acs.orgnih.gov
AIMS with Control PulseOptimal Control Pulse Delay~50 fs arxiv.orgarxiv.org

Conformational Analysis and Energy Landscapes

Computational methods are essential for understanding the conformational flexibility and energy landscapes of this compound. The molecule is not planar, and its dynamics are governed by the potential energy surface that dictates the energetically favorable shapes and the barriers between them.

This compound exhibits conformational flexibility through a process of ring inversion. researchgate.net This process involves the molecule flipping between two non-planar, twisted conformations. The barrier to ring inversion is a critical parameter that determines the rate of this interconversion. scribd.com Ab initio quantum chemical calculations, such as those at the HF/6-31G** level, have been used to study this flexibility. researchgate.net These studies show that the ring inversion proceeds through a transition state, and accurate calculation of the energy barrier requires the inclusion of electron correlation effects. researchgate.net The process can be described as a rotation around the C(sp³)-C(sp²) bonds. researchgate.net Unlike the well-studied cyclohexane, where chair conformers interconvert, the inversion in this compound involves different, less symmetric structures. scielo.org.mx The energy barrier for such inversions is influenced by factors like ring size and the presence of heteroatoms in related cyclic compounds, with smaller rings generally having higher barriers due to increased angle strain. scribd.com

The conformational dynamics of this compound are mapped by its potential energy surface (PES). Calculations of the PES reveal the low-energy pathways for conformational changes. The PES for ring-twisting, for example, can be determined from spectroscopic data combined with ab initio calculations. researchgate.net Theoretical calculations show that the molecule has two weakly coupled ring deformation modes. researchgate.net One is the ring inversion pathway, while the other involves a flattening of the butadiene fragment of the molecule. researchgate.net

For photochemical reactions, the PES of the excited states is crucial. The photoinduced ring-opening of CHD is governed by the topology of multiple interacting electronic states. nih.govacs.org Calculations show that the reaction proceeds on a steeply repulsive part of the 1B potential energy surface upon excitation, which directs the molecule along the conrotatory reaction path predicted by the Woodward-Hoffmann rules. nih.gov The dynamics are complex, involving conical intersections where different potential energy surfaces cross, providing efficient funnels for the molecule to transition between electronic states. nih.govresearchgate.net The calculation of these multi-state potential energy surfaces, often using methods like XMS-CASPT2, is critical for accurately simulating the reaction dynamics. nih.govacs.org

Modeling of Reaction Kinetics and Thermodynamics

Computational modeling provides deep insights into the kinetics and thermodynamics of reactions involving this compound. This is particularly valuable for reactions that are difficult to study experimentally, such as those under extreme pressure or involving multiple competing pathways.

Quantum chemical calculations have been successfully applied to the thermal dimerization of this compound. nih.govchemrxiv.org This reaction can proceed through several different mechanisms, including [4+2] and [2+2] cycloadditions and a [6+4]-ene reaction, leading to various products. nih.gov Computational models using methods like ωB97XD/def2-TZVP can calculate the activation enthalpies for these competing pathways. nih.gov The results from these calculations generally agree well with experimental activation energies and previous computational studies. nih.govchemrxiv.org

Furthermore, the effect of pressure on reaction kinetics can be modeled. The extreme pressure-polarizable continuum model (XP-PCM) has been used to compute high-pressure reaction profiles and activation volumes for the dimerization reactions. nih.gov These simulations show that increasing pressure accelerates all five observed dimerization reactions, which is consistent with their negative activation volumes. nih.gov The model also reveals that the reduction in the reaction barrier with pressure is more significant for concerted reactions than for stepwise reactions. nih.gov

DFT calculations have also been used to study the thermodynamics of other reactions, such as the Kobayashi elimination for generating strained cyclic molecules like 1,2-cyclohexadiene. rsc.org These computations help determine the thermodynamic favorability (e.g., change in Gibbs Free Energy, ΔG) of such reactions. rsc.org

Calculated Activation Enthalpies for this compound Dimerization Pathways
Reaction PathwayTransition StateCalculated Activation Enthalpy (kcal/mol) at ωB97XD/def2-TZVPReference
Endo [4+2] CycloadditionTS-endo-227.9 nih.gov
Exo [4+2] Cycloaddition (via TS-exo-2)TS-exo-231.1 nih.gov
Threo [6+4]-ene ReactionTS-threo-430.9 nih.gov

Note: The table shows gas-phase enthalpies relative to two isolated this compound molecules. Single-point calculations at a higher level of theory, CCSD(T)/def2-TZVP, suggest the threo [6+4]-ene pathway is the most favored. nih.gov

Simulations for Spectroscopic Interpretation

Computational simulations are indispensable for the interpretation of modern spectroscopic experiments, which can probe chemical dynamics on femtosecond timescales. By modeling the spectroscopic signals, researchers can connect the observed changes to specific molecular motions and electronic transitions.

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for tracking the evolution of a molecule after photoexcitation. nih.gov In the case of this compound's ring-opening, TRPES experiments provide a direct window into the electronic and nuclear dynamics. acs.orgnih.govrsc.org However, interpreting the complex, time-varying spectra requires sophisticated theoretical modeling.

Simulations of the TRPES signal are performed by calculating ionization energies and Dyson orbitals along the reaction pathways determined from nonadiabatic molecular dynamics trajectories. rsc.orgrsc.org An ensemble density functional theory (eDFT) method, for example, has been used to model the TRPES spectra during the photochemical ring-opening. rsc.orgrsc.org

These simulations have revealed a crucial insight: the decay of the photoelectron signal does not always directly mirror the decay of the excited state population. rsc.org The theoretical TRPES spectra show decay characteristics on a timescale of 100-150 fs, which agrees with experimental observations. rsc.org This is significantly different from the S1 population decay time constant of 234 ± 8 fs obtained in the same NAMD study. rsc.org The discrepancy is attributed to the geometric transformations the molecule undergoes during the photoreaction, which alters the ionization potential and thus the photoelectron signal, even while the molecule remains in the same electronic state. rsc.org This highlights the importance of including detailed geometric information in the interpretation of TRPES experiments. rsc.org

Simulations also help assign features in the experimental spectra. For instance, after excitation to the 1B state, time-dependent shifts in the Rydberg electron binding energies, as observed in time-resolved photoionization-photoelectron spectroscopy, reflect the severe structural changes along the ring-opening coordinate, with shifts occurring at a rate of 40 to 60 meV/ps. mit.edumit.edu

High-Harmonic Spectroscopy Modeling

High-Harmonic Spectroscopy (HHS) is an advanced all-optical method that provides insight into the electronic structure and dynamics of molecules with attosecond temporal resolution. aip.orgnih.govaip.org The underlying process, High-Harmonic Generation (HHG), is conceptually described by a semi-classical three-step model: (i) an intense laser field distorts the molecular Coulomb potential, allowing an electron to tunnel out; (ii) the freed electron is accelerated by the laser field away from its parent ion; and (iii) as the laser field reverses, the electron can be driven back to recombine with the ion, emitting a high-energy photon. optica.orguni-muenster.deaps.org The properties of this emitted light, specifically its intensity and phase, are encoded with information about the molecule's electronic structure, such as the orbitals involved and their energies. optica.orgepj-conferences.org

Computational modeling is essential for interpreting the complex data from HHS experiments. For this compound (CHD), theoretical studies have focused on understanding its ultrafast dynamics, including charge migration and its well-known photochemical ring-opening reaction. nih.govoptica.org

Detailed Research Findings

Recent computational and experimental work has explored the high-harmonic spectra of impulsively aligned this compound molecules. aip.org In these studies, a pump laser pulse is used to align the molecules in space, and a subsequent, more intense probe pulse generates the high harmonics. A key study compared the HHS response using two different driver laser wavelengths: 800 nm and 1420 nm. aip.orgaip.orgnih.gov

A striking observation was made when using the 800 nm driver pulse. The modulation of the high-harmonic intensity, observed as a function of the delay between the alignment and probe pulses, showed a reversal at specific photon energy ranges: one between 25 and 30 eV and a second between 35 and 40 eV. aip.orgnih.gov This means that at certain energies, the harmonic emission was enhanced when the molecules were anti-aligned and suppressed when they were aligned, contrary to the typical behavior. aip.org In contrast, these inversions were absent when a 1420 nm driver was used. nih.gov

To explain these findings, theoretical modeling was employed. The calculations combined the weak-field asymptotic theory (WFAT) to determine strong-field ionization rates, the strong-field approximation (SFA) to describe the recombining electron wave packet, and accurate photorecombination matrix elements from ePolyScat calculations. nih.gov The modeling revealed that the observed intensity reversals with the 800 nm driver arise from the destructive and constructive interference of emission contributions from multiple molecular orbitals. nih.gov Specifically, the calculations demonstrated that the highest four occupied molecular orbitals (HOMO, HOMO-1, HOMO-2, and HOMO-3) all contribute to the harmonic signal. nih.govnih.gov The wavelength-dependent nature of these multi-orbital interferences explains the difference observed between the 800 nm and 1420 nm drivers. nih.gov These results provide strong evidence for attosecond charge migration within the this compound cation following ionization. nih.govaip.org

Table 1: Experimental Parameters and Findings in HHS of Aligned this compound This table is interactive. You can sort and filter the data.

Parameter Value / Observation Source
Molecule Studied This compound (CHD) aip.orgnih.gov
Comparison Molecule Benzene (B151609) aip.orgnih.gov
Driver Wavelength 1 800 nm aip.orgnih.gov
Driver Wavelength 2 1420 nm aip.orgnih.gov
Key Observation (800 nm) Reversal of intensity modulation at 25-30 eV and 35-40 eV. aip.orgnih.gov
Key Observation (1420 nm) No reversal of intensity modulation observed. nih.gov
Theoretical Model WFAT + SFA + ePolyScat nih.gov
Interpretation of Model Interference of emission from HOMO, HOMO-1, HOMO-2, and HOMO-3. nih.govnih.gov

| Indicated Phenomenon | Attosecond charge migration in the CHD cation. | nih.govaip.org |

Further computational studies have utilized time-resolved HHS (TR-HHS) to model the photoisomerization of this compound into 1,3,5-hexatriene (HT). optica.orgepj-conferences.orgepj-conferences.org This electrocyclic ring-opening reaction is a fundamental process in organic chemistry. nih.gov In TR-HHS experiments, a pump pulse initiates the chemical reaction, and a delayed probe pulse generates high harmonics from the evolving molecule. optica.org

The modeling of the TR-HHS signal from photoexcited CHD revealed that interference between the high harmonics emitted from the remaining ground-state molecules and the evolving photoexcited molecules is key to interpreting the dynamics. optica.org This interference is highly sensitive to the difference in ionization potential between the two populations of molecules. By tracking the changes in the harmonic signal over time, the model can retrieve how the ionization potential of the excited molecule changes as it travels along the reaction path. optica.org The experimental and theoretical results showed that the electronic relaxation of photoexcited this compound occurs within approximately 200 fs. optica.org The subsequent isomerization, involving the breaking of a carbon-carbon bond to form 1,3,5-hexatriene, takes an additional 450 fs to complete. optica.org

Table 2: Timescales of CHD Photoisomerization Determined by TR-HHS Modeling This table is interactive. You can sort and filter the data.

Process Determined Timescale Source
Electronic Relaxation ~200 fs optica.org
Ring-Opening to HT Additional ~450 fs optica.org

| Total Isomerization Time | ~650 fs | optica.org |

Advanced Spectroscopic Investigations of 1,3 Cyclohexadiene Dynamics and Structure

Time-Resolved Spectroscopy for Ultrafast Processes

Time-resolved spectroscopic techniques are indispensable for capturing transient species and dynamics occurring on femtosecond to picosecond timescales following photoexcitation.

Time-Resolved Photoionization-Photoelectron Spectroscopy (TRPES) has been instrumental in tracking the complete reaction pathway of 1,3-cyclohexadiene (B119728), from its initial excited states through to the electronic ground states of the products researchgate.netrsc.orgresearchgate.netmdpi.comcanada.ca. By employing UV pump and extreme ultraviolet (XUV) probe pulses, TRPES allows for the observation of dynamics on femtosecond timescales researchgate.netmdpi.com. Studies have resolved electron binding energies (eBEs) for transient species, revealing spectral features that shift with time, indicative of evolving potential energy surfaces researchgate.net. For instance, upon excitation at ~266 nm, the wavepacket populates the 1B state, rapidly moving towards the 2A state on a timescale of less than 50 fs, and subsequently undergoes internal conversion to the ground state within approximately 200 fs, leading to either ring-opened hexatriene or the reformation of cyclohexadiene rsc.org. TRPES experiments have also been able to determine branching ratios, such as a 3:7 ratio into 1,3,5-hexatriene (B1211904) and this compound, respectively, following 270 nm photoexcitation researchgate.net. The development of high-power VUV sources, such as the 9th harmonic of a Ti:sapphire laser, has further enhanced the capability of TRPES for studying polyatomic molecules mdpi.com.

Transient Absorption Spectroscopy (TAS) is a powerful technique for monitoring the evolution of photoproducts after the photoexcitation of this compound aip.orgumich.eduumich.eduacs.org. Upon UV excitation, this compound undergoes an ultrafast ring-opening reaction, forming s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT) on a timescale of approximately 250 fs umich.eduumich.edu. Following this initial transformation, the vibrationally excited hexatriene undergoes a series of relaxation processes, including rotamer population dynamics and vibrational cooling, which are tracked by TAS aip.orgumich.eduumich.edu. Three primary relaxation time scales have been identified:

1–5 ps: Development of an evolving equilibrium among Z-hexatriene rotamers aip.orgumich.eduumich.edu.

10–20 ps: Vibrational cooling and thermal equilibration with the surrounding solvent aip.orgumich.eduumich.edu.

~100 ps: Activated isomerization of trapped cis-trans-hexatriene (cZt-HT) to its trans-trans-hexatriene (tZt-HT) form aip.orgumich.eduumich.edu.

Studies in ethanol (B145695) have shown that the ring-opening process in this compound occurs in less than 300 fs, with a subsequent cooling time constant of approximately 7 ps for the hot product acs.org.

Resonance Raman (RR) spectroscopy provides detailed information about the initial dynamics of molecules following photoexcitation, particularly when the excitation wavelength is resonant with an electronic transition aip.orgacs.org. For this compound, RR spectroscopy, with excitation wavelengths ranging from 300 to 253 nm, has been used to analyze excitation profiles and understand the dynamics initiated in the lowest energy 1B₂ absorption band aip.org. The observed atomic displacements in the optically prepared 1B₂ excited state are found to be aligned with the symmetry-allowed ring-opening pathway towards all-cis-hexatriene aip.org. The low absolute scattering cross sections measured in these studies suggest an excited state dephasing time of 10⁻¹⁴ seconds aip.org. The very low fluorescence quantum yield (2 × 10⁻⁶) indicates that ultrafast internal conversion dominates the total dephasing rate aip.org. The Gaussian homogeneous line shape observed points towards a nonexponential decay of the excited electronic state population, which is attributed to an allowed crossing with a second excited 2A₁ state that drives the subsequent ring-opening reaction aip.org. RR spectroscopy results have also been found to be consistent with transient absorption studies acs.org.

High-Harmonic Spectroscopy (HHS) offers a unique window into ultrafast electron dynamics, including attosecond charge migration, in molecular systems aip.orgethz.chresearchgate.net. Investigations into impulsively aligned this compound using HHS have revealed clear signatures of attosecond charge migration within the molecule's cation aip.orgethz.chresearchgate.netorcid.org. HHS is an all-optical method that inherently possesses attosecond temporal resolution ethz.ch. By employing different driver wavelengths, such as 800 nm and 1420 nm, researchers have observed inversions in the temporal sequence of maximal and minimal emitted high-harmonic intensities at specific energy ranges (25–30 eV and 35–40 eV with an 800 nm driver) ethz.chresearchgate.net. These phenomena are explained by the wavelength-dependent interference of emission originating from multiple molecular orbitals, including HOMO to HOMO-3 ethz.chresearchgate.net. The findings from HHS experiments strongly suggest that attosecond charge migration is an active process in the this compound cation ethz.chresearchgate.net.

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., FTIR)

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are vital for real-time monitoring of chemical reactions, providing kinetic data and mechanistic insights mt.com. For this compound, in-situ FTIR spectroscopy has been employed to verify polymerization kinetics, confirming first-order reaction rates under specific conditions acs.org. In high-pressure studies, both in-situ Raman and IR spectroscopy have been utilized to track pressure-induced polymerization processes of cyclohexadienes rsc.orgchemrxiv.org. These studies noted that for this compound, competing pericyclic reactions lead to the formation of amorphous products rsc.orgchemrxiv.org. FTIR spectroscopy offers the advantage of real-time tracking and profiling of reagents, intermediates, and products, thereby enhancing fundamental understanding and enabling process optimization mt.com.

Advanced NMR Spectroscopy in Mechanistic Elucidation (e.g., Regioselectivity, Microstructure)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy plays a critical role in elucidating reaction mechanisms, determining regioselectivity, and characterizing the microstructure of products derived from this compound acs.orguoi.grosti.govunipune.ac.in. In the context of polymerization, ¹H NMR spectroscopy has been successfully used to quantify the regioselectivity of monomer addition, revealing a 70% preference for 1,2-addition versus 30% for 1,4-addition in the polymerization of this compound acs.org. NMR studies have also been employed to characterize the microstructure of poly(this compound) uoi.gr. Furthermore, NMR analysis is integral to understanding the stereochemical outcomes of reactions, such as the conrotatory and disrotatory ring-opening of this compound to 1,3,5-hexatriene, which can be initiated thermally or photochemically unipune.ac.in. ¹H and ¹³C NMR spectroscopy are also applied in the mechanistic studies of catalytic hydrogenation reactions involving this compound osti.gov.

Data Tables

Table 1: Time Scales of Relaxation in this compound Photoproducts (Transient Absorption Spectroscopy)

ProcessTime ScaleSource
Rotamer population dynamics / Evolving equilibrium of Z-HT rotamers1–5 ps aip.orgumich.eduumich.edu
Vibrational cooling and thermal equilibration with surroundings10–20 ps aip.orgumich.eduumich.edu
Activated isomerization of trapped cZt-HT to tZt-HT~100 ps aip.orgumich.eduumich.edu
Ring opening to Z-hexatriene (in ethanol)<300 fs acs.org
Cooling time constant for hot Z-hexatriene (in ethanol)7 ps acs.org

Table 2: Key Spectroscopic Parameters for this compound Dynamics

Spectroscopic TechniqueParameterValueSource
Resonance Raman SpectroscopyExcited state dephasing time10⁻¹⁴ s aip.org
Fluorescence quantum yield2 × 10⁻⁶ aip.org
High-Harmonic Spectroscopy (800 nm driver)Energy ranges for intensity inversions25–30 eV; 35–40 eV ethz.chresearchgate.net

Table 3: NMR Determination of Polymerization Regioselectivity in this compound

Spectroscopic TechniqueProcessRegioselectivityPercentageSource
¹H NMR SpectroscopyPolymerization of this compound1,2-addition70% acs.org
1,4-addition30% acs.org

Compound List

this compound

1,3,5-Hexatriene (HT)

s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT)

cis-trans-hexatriene (cZt-HT)

trans-trans-hexatriene (tZt-HT)

Microwave Spectroscopy for Equilibrium Conformation Analysis

Microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the absorption or emission of microwave radiation, which corresponds to transitions between rotational energy levels, scientists can deduce the molecule's rotational constants. These constants are directly related to the molecule's moments of inertia, which in turn are dependent on the masses of the atoms and their positions within the molecule. This allows for the accurate determination of equilibrium structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecular conformation aip.orgnist.gov.

The application of microwave spectroscopy to this compound has been instrumental in characterizing its equilibrium geometry. Investigations into the microwave spectrum of this compound have revealed that the molecule adopts a non-planar structure aip.orgresearchgate.net. The analysis of the rotational constants and the observed dipole moment strongly indicates that the equilibrium conformation of this compound possesses C₂ symmetry aip.orgnist.govresearchgate.net. This symmetry arises from the specific puckering of the six-membered ring, which is influenced by the presence of the two double bonds.

Through the meticulous analysis of the rotational spectra, researchers have been able to derive key structural parameters that define this C₂-symmetric, non-planar conformation. These parameters include specific bond lengths and bond angles within the ring, as well as dihedral angles that describe the relative orientation of the atoms. The dipole moment, a direct experimental observable from microwave spectroscopy, serves as a crucial piece of data for confirming the molecular structure and symmetry aip.orgresearchgate.net.

Key Spectroscopic Data for this compound:

ParameterValueUncertaintyReference
Dipole Moment (μ)0.437 D±0.014 D aip.orgresearchgate.net

Note: The dipole moment is primarily along the a-axis (μ = μₐ).

The derived structural parameters, such as bond lengths and angles, are inferred from the rotational constants obtained via microwave spectroscopy, providing a detailed quantitative description of the equilibrium conformation. These findings are often corroborated by other experimental techniques, such as electron diffraction, which show good agreement with the microwave data nist.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-cyclohexadiene, and how do experimental conditions influence purity and yield?

  • This compound is typically synthesized via dehydration of cyclohexen-3-ol or pyrolysis of cyclohexane-1,2-diol diacetate at 540°C. Challenges include avoiding polymerization and isolating the product due to its volatility. Dehydrobromination of 3-bromocyclohexene with quinoline is another method, but yields depend on reagent purity and reaction time . Purity can be assessed via UV-Vis spectroscopy, though strong absorption (ε = 10,000 dm³ mol⁻¹ cm⁻¹ at 260 nm) complicates analysis .

Q. How is the thermodynamic stability of this compound evaluated experimentally?

  • Enthalpy of hydrogenation (ΔH = –231.8 kJ/mol) and resonance energy (2 kcal/mol) are key metrics. Calorimetry measures hydrogenation exothermicity, comparing it to cyclohexene (–119 kJ/mol) to assess conjugation stability . Molar heat capacity (10–300 K) and ionization potentials (via electron-impact studies) further quantify thermodynamic behavior .

Q. What spectroscopic techniques are used to characterize this compound’s structure?

  • IR and UV-Vis : Identify conjugated double bonds (λₘₐₓ ~260 nm) and monitor reactions .
  • NMR : Assigns proton environments but is limited by signal overlap in cyclic dienes.
  • Mass Spectrometry : Confirms molecular weight (80.13 g/mol) and fragmentation patterns .

Q. How do hydroxyl radicals react with this compound in aqueous solutions?

  • Pulse radiolysis studies show hydroxyl radicals preferentially add to double bonds (25% yield of cyclohexadienyl radicals). Competing H-abstraction pathways are minor. Product analysis via DTT reduction identifies 3-hydroxycyclohexene as a stable product .

Advanced Research Questions

Q. How can regioselectivity in this compound cycloadditions be predicted and optimized?

  • Nitrone cycloadditions with in situ-generated this compound exhibit endo preference and regioselectivity. DFT calculations model transition states to rationalize stereochemical outcomes. For example, nitrones form isoxazolidines with two stereocenters in synthetically useful yields .

Q. What advanced methods resolve contradictions in reported resonance energy and stability data?

  • Discrepancies in resonance energy (e.g., 2 kcal/mol vs. computational predictions) are addressed via comparative studies with analogs like 1,4-cyclohexadiene. High-level computations (e.g., CCSD(T)) and experimental calorimetry reconcile differences by accounting for strain and conjugation effects .

Q. How do solvent polarity and ionic liquids affect this compound’s reactivity?

  • Polar solvents like acetone stabilize charge-separated intermediates, while ionic liquids enhance solubility (e.g., this compound’s solubility vs. cyclohexene). Solvent choice impacts reaction rates and product distributions in Diels-Alder reactions .

Q. What kinetic insights govern this compound’s epoxidation by dimethyldioxirane?

  • UV kinetic studies (23°C, acetone) reveal first-order dependence on both dioxirane and diene. This compound reacts faster than 1,3-cyclooctadiene due to reduced strain. Monoepoxide formation dominates, with regiochemistry confirmed by GC-MS and ¹H NMR .

Q. How are this compound polymers analyzed for solution properties?

  • Laser light scattering (LLS) and small-angle neutron scattering (SANS) determine radius of gyration (Rg) and hydrodynamic radius (Rh). These methods reveal polymer conformation and aggregation in solution, critical for material applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.